Structural Divergence from FPH1 (Hepatocyte Proliferation Tool): Explicit Scaffold Comparison
The target compound (C₁₅H₁₅ClFNO₃S, MW 343.8 g/mol) is structurally differentiated from the functional hepatocyte proliferation inducer FPH1 (C₁₆H₁₅ClF₂N₂O₃S, MW 388.8 g/mol) by a 4-fluorophenoxyethyl sulfonamide group vs. FPH1's methylsulfonamido-N-(2,6-difluorophenyl)acetamide tail. This divergence eliminates the difluorophenyl acetamide required for FPH1's reported induction of proliferation in primary human hepatocytes .
| Evidence Dimension | Structural scaffold class |
|---|---|
| Target Compound Data | 4-fluorophenoxyethanesulfonamide tail; MW 343.8; single fluorine atom |
| Comparator Or Baseline | FPH1 (BRD-6125): methylsulfonamido-N-(2,6-difluorophenyl)acetamide tail; MW 388.8; two fluorine atoms on phenyl ring |
| Quantified Difference | MW difference = 45.0 Da; absence of difluorophenyl acetamide pharmacophore; heteroatom count difference (one F vs. two F + one extra N) |
| Conditions | Structural comparison based on published chemical structures |
Why This Matters
This explicit scaffold difference means the target compound cannot replicate FPH1's validated hepatocyte proliferation phenotype, directing procurement decisions toward distinct screening applications.
